6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N7O/c18-17(19,20)16-22-21-13-4-5-14(24-27(13)16)25-7-10(8-25)9-26-15(28)6-3-12(23-26)11-1-2-11/h3-6,10-11H,1-2,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZBMAWSCZIJKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NN5C(=NN=C5C(F)(F)F)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-Cyclopropyl-2-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one (CAS Number: 2199684-20-1) is a complex organic molecule with potential pharmaceutical applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and its potential therapeutic uses.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 350.34 g/mol. The presence of trifluoromethyl and azetidine moieties suggests potential interactions with biological targets.
Research indicates that compounds similar to this structure often interact with specific protein targets involved in cancer progression and cellular signaling pathways. For instance, triazolo-pyridazine derivatives have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines:
- Cell Lines Tested : A549 (lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer), and LO2 (normal hepatocytes).
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| MCF-7 | 1.23 ± 0.18 | |
| HeLa | 2.73 ± 0.33 |
The compound 12e , a derivative closely related to our compound of interest, exhibited significant cytotoxicity against the tested cancer cell lines with IC50 values indicating potent activity ( ).
Enzymatic Activity
The inhibition of c-Met kinase by similar triazolo-pyridazine derivatives has been documented:
- Enzymatic Activity :
Case Studies
A notable study focused on the structural optimization of triazolo-pyridazine derivatives demonstrated that modifications to the azetidine ring significantly influenced cytotoxicity and selectivity against cancer cells. The findings suggest that further exploration of the structure–activity relationship (SAR) could enhance therapeutic efficacy ( ).
Comparison with Similar Compounds
Substituent Effects
Key Observations :
Heterocyclic Core Modifications
Key Observations :
- Coumarin hybrids (e.g., ) prioritize photophysical properties, diverging from the target compound’s likely focus on bioactivity.
Pharmacological and Physicochemical Comparisons
Bioactivity Trends
- Antimicrobial Activity: Pyridazinone derivatives with phenyl substituents (e.g., ) showed mild to potent activity against Mycobacterium tuberculosis and bacterial/fungal pathogens. The target compound’s cyclopropyl group may modulate selectivity due to reduced steric bulk.
Physicochemical Properties
Key Observations :
- The target compound’s higher molecular weight and lipophilicity may limit aqueous solubility but enhance membrane permeability.
- Azetidine’s rigidity could reduce entropy loss upon target binding compared to flexible pyrrolidine derivatives .
Research Findings and Implications
Structural Optimization : Replacement of phenyl with cyclopropyl (cf. ) may balance steric and electronic effects for improved target engagement.
Heterocyclic Synergy: The fused triazolopyridazine-pyridazinone system offers dual hydrogen-bonding and hydrophobic interactions, a feature absent in simpler analogs (e.g., ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
